rac-(2R,3S)-2-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]oxolan-3-amine dihydrochloride, trans
Description
rac-(2R,3S)-2-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]oxolan-3-amine dihydrochloride, trans (CAS: 1969287-62-4) is a chiral small molecule characterized by a pyrazole-substituted oxolane (tetrahydrofuran) backbone. The compound features a cyclopropylmethyl group attached to the pyrazole nitrogen, a structural motif known to influence metabolic stability and receptor binding in medicinal chemistry . Its dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmacological applications. The trans configuration and racemic nature (rac-) indicate a mixture of enantiomers, which may impact its biological activity and synthetic optimization.
Properties
CAS No. |
1955514-67-6 |
|---|---|
Molecular Formula |
C11H19Cl2N3O |
Molecular Weight |
280.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Synthesis: : Starting with the formation of the pyrazol ring, cyclopropylmethyl bromide reacts with 4-amino-1H-pyrazole under basic conditions to introduce the cyclopropylmethyl group.
Formation of Oxolan Backbone:
Final Compound Formation: : The final step is the dihydrochloride formation, achieved through the addition of hydrochloric acid under controlled conditions, leading to the trans isomer.
Industrial Production Methods
Industrial production of rac-(2R,3S)-2-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]oxolan-3-amine dihydrochloride, trans, involves similar steps but is scaled up with considerations for cost, efficiency, and yield optimization. Reactions are often carried out in large reactors, and purification may involve crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound undergoes oxidation reactions primarily at the amino group, potentially forming nitrated derivatives.
Reduction: : Reduction can occur at the pyrazol ring or the oxolan backbone, often using hydrogenation methods.
Substitution: : Substitution reactions can take place at the cyclopropylmethyl group, where various nucleophiles can replace the cyclopropyl group.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or hydrogen peroxide.
Reduction: : Catalysts such as palladium on carbon with hydrogen gas.
Substitution: : Nucleophiles such as amines or halides under acidic or basic conditions.
Major Products
Oxidation yields nitrated compounds, reduction produces various hydrogenated forms, and substitution leads to a wide array of functionalized derivatives.
Scientific Research Applications
rac-(2R,3S)-2-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]oxolan-3-amine dihydrochloride, trans, is explored in:
Medicinal Chemistry: : As a potential therapeutic agent due to its bioactive scaffold.
Chemistry: : As an intermediate in the synthesis of complex organic molecules.
Biology: : For studying interactions with biological molecules and potential as a biochemical probe.
Industry: : In the development of novel materials and as a precursor for fine chemical production.
Mechanism of Action
This compound's mechanism of action involves its interaction with specific molecular targets in biological systems. The pyrazol ring and amine groups enable binding to enzymes and receptors, altering their activity. Pathways involved include those regulating cell signaling and metabolism.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of pyrazole- and oxolane-containing amines. Key structural analogs and their differentiating features are summarized below:
Structural and Functional Insights:
Substituent Effects: The cyclopropylmethyl group in the target compound introduces a strained cyclopropane ring, which can enhance rigidity and metabolic stability compared to linear alkyl chains (e.g., ethyl or isopropyl) . Isopropyl (CAS 1955547-23-5) adds steric bulk, which might limit off-target interactions but reduce solubility .
Heterocycle Variations :
- Replacing pyrazole with pyridine (e.g., CAS 2059917-90-5) alters electron distribution and hydrogen-bonding capacity, which could shift target specificity toward kinases or GPCRs .
Physicochemical Properties :
- The target compound’s molecular weight (296.21 g/mol) is higher than analogs with smaller substituents (e.g., 254.16 g/mol for dimethyl), impacting permeability and bioavailability.
- Dihydrochloride salts across all analogs improve aqueous solubility, critical for in vivo applications .
Pharmacological Potential: While explicit activity data are absent in the provided evidence, the cyclopropylmethyl variant’s inclusion in medicinal catalogs suggests prioritized development due to balanced physicochemical properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
